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molecular formula C19H18O7 B8372217 2-(3,4-Dimethoxyphenyl)-7-hydroxy-5,6-dimethoxychromen-4-one CAS No. 40983-99-1

2-(3,4-Dimethoxyphenyl)-7-hydroxy-5,6-dimethoxychromen-4-one

Cat. No. B8372217
M. Wt: 358.3 g/mol
InChI Key: QZNYGJAJWILZLF-UHFFFAOYSA-N
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Patent
US06025387

Procedure details

7-benzyloxy-3',4',5,6-tetramethoxy flavone (5.62 g, 12.5 mmol) was dissolved in chloroform, hereto was added 10% Pd/C (1.06 g, 0.08 equivalents) and the mixture was stirred under hydrogen atmosphere at room temperature. After the reaction was completed, the reaction mixture was filtered through celite pad and the solvent was removed by evaporation to give 4.44 g of the titled product (98%).
Quantity
5.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.06 g
Type
catalyst
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13](=[O:29])[CH:14]=[C:15]([C:19]3[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[C:21]([O:27][CH3:28])[CH:20]=3)[O:16]2)=[C:11]([O:30][CH3:31])[C:10]=1[O:32][CH3:33])C1C=CC=CC=1>C(Cl)(Cl)Cl.[Pd]>[OH:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13](=[O:29])[CH:14]=[C:15]([C:19]3[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[C:21]([O:27][CH3:28])[CH:20]=3)[O:16]2)=[C:11]([O:30][CH3:31])[C:10]=1[O:32][CH3:33]

Inputs

Step One
Name
Quantity
5.62 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=C2C(C=C(OC2=C1)C1=CC(=C(C=C1)OC)OC)=O)OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.06 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen atmosphere at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite pad
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=C2C(C=C(OC2=C1)C1=CC(=C(C=C1)OC)OC)=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.44 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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